2-(Cyclopentyloxy)aniline
CAS No.: 29026-75-3
Cat. No.: VC2026580
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 29026-75-3 |
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Molecular Formula | C11H15NO |
Molecular Weight | 177.24 g/mol |
IUPAC Name | 2-cyclopentyloxyaniline |
Standard InChI | InChI=1S/C11H15NO/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,12H2 |
Standard InChI Key | FNBWQWIPPGLDPD-UHFFFAOYSA-N |
SMILES | C1CCC(C1)OC2=CC=CC=C2N |
Canonical SMILES | C1CCC(C1)OC2=CC=CC=C2N |
Introduction
Physical and Chemical Properties
2-(Cyclopentyloxy)aniline represents a fascinating organic compound with well-defined physical and chemical characteristics that make it valuable for various scientific applications. Understanding these properties is essential for researchers working with this compound in synthetic chemistry and drug development contexts.
Basic Properties
The compound is defined by its specific molecular structure and associated properties that distinguish it from other aniline derivatives.
Property | Value |
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CAS Number | 29026-75-3 |
Molecular Formula | C₁₁H₁₅NO |
Molecular Weight | 177.243 g/mol |
IUPAC Name | 2-cyclopentyloxyaniline |
Synonyms | 2-Cyclopentyloxy-phenylamine |
PubChem CID | 6485398 |
The molecular structure consists of an aniline (aminobenzene) with a cyclopentyloxy group attached at the ortho position relative to the amino group. This structural arrangement contributes significantly to its chemical behavior and reactivity patterns .
Physical Properties
The physical properties of 2-(Cyclopentyloxy)aniline determine its handling characteristics and potential applications in various chemical processes.
Property | Value |
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Density | 1.1±0.1 g/cm³ |
Boiling Point | 301.1±15.0 °C at 760 mmHg |
Flash Point | 140.9±13.6 °C |
Physical State | Liquid at room temperature |
Color | Colorless to pale yellow |
These physical properties make the compound suitable for various synthetic applications where thermal stability is required .
Structural Identifiers
For scientific identification and database referencing, several structural identifiers are associated with 2-(Cyclopentyloxy)aniline.
Identifier | Value |
---|---|
InChI | InChI=1S/C11H15NO/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,12H2 |
InChIKey | FNBWQWIPPGLDPD-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(C1)OC2=CC=CC=C2N |
Exact Mass | 177.115356 Da |
These identifiers facilitate precise identification of the compound in chemical databases and literature searches .
Synthesis and Preparation Methods
The synthesis of 2-(Cyclopentyloxy)aniline involves sophisticated organic chemistry techniques that yield the target compound with high purity and reasonable yields.
Conventional Synthetic Routes
The primary synthetic pathway for 2-(Cyclopentyloxy)aniline typically involves the reaction between aniline and cyclopentanol under specific reaction conditions.
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Williamson Ether Synthesis Approach: This method involves the reaction of 2-aminophenoxide with cyclopentyl halides (typically bromide or chloride) in the presence of a base.
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Direct Etherification: The reaction of 2-aminophenol with cyclopentanol in the presence of an acidic catalyst under heating conditions.
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Reduction Route: Synthesis of 2-(cyclopentyloxy)nitrobenzene followed by reduction of the nitro group to yield 2-(Cyclopentyloxy)aniline .
Advanced Synthetic Strategies
More sophisticated approaches to synthesizing 2-(Cyclopentyloxy)aniline may involve:
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Palladium-Catalyzed Coupling: Using palladium catalysts to facilitate the coupling between suitable aniline derivatives and cyclopentanol.
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Copper-Catalyzed Arylation: Employing copper catalysts for the arylation of cyclopentanol with 2-bromoaniline or similar precursors.
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Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate the reaction between suitable precursors, potentially improving yields and reducing reaction times.
Chemical Reactivity
The reactivity of 2-(Cyclopentyloxy)aniline is primarily determined by the presence of both the amino group and the cyclopentyloxy substituent, providing sites for various chemical transformations.
Reactions of the Amino Group
The amino group in 2-(Cyclopentyloxy)aniline is a reactive center that can participate in numerous transformations:
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Diazotization: Reaction with nitrous acid generates diazonium salts, which can be utilized in further transformations including azo coupling reactions.
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Acylation: The amino group readily undergoes acylation with acid chlorides, anhydrides, or esters to form corresponding amides.
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Alkylation: Reactions with alkyl halides lead to secondary or tertiary amines, though controlling mono-alkylation can be challenging.
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Condensation Reactions: The amino group can undergo condensation with aldehydes or ketones to form imines (Schiff bases), which are important intermediates in organic synthesis .
Reactions Involving the Cyclopentyloxy Group
The cyclopentyloxy substituent influences the electronic properties of the aromatic ring and can participate in certain reactions:
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Cleavage Reactions: Under strong acidic conditions or with certain nucleophiles, the cyclopentyloxy group may undergo cleavage.
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Oxidation: In the presence of strong oxidizing agents, the cyclopentyl ring may undergo oxidation.
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Electronic Effects: The cyclopentyloxy group exerts an electron-donating effect on the aromatic ring, influencing the reactivity of the aromatic system toward electrophilic substitution reactions .
Applications in Research and Development
2-(Cyclopentyloxy)aniline has found significant applications in various research fields, particularly in medicinal chemistry and organic synthesis.
Medicinal Chemistry Applications
In medicinal chemistry, 2-(Cyclopentyloxy)aniline serves as a valuable scaffold for developing compounds with therapeutic potential:
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Antitumor Agent Development: The compound provides a foundation for synthesizing derivatives with potential antitumor activities. Structure-activity relationship studies have shown that modifications to the 2-(Cyclopentyloxy)aniline core can lead to compounds with enhanced antitumor properties .
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Enzyme Inhibitor Design: Derivatives based on the 2-(Cyclopentyloxy)aniline scaffold have shown promising inhibitory activities against various enzymes, including those involved in inflammatory processes .
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Anti-inflammatory Drug Research: The potential anti-inflammatory properties of compounds derived from 2-(Cyclopentyloxy)aniline make it a candidate scaffold for developing novel anti-inflammatory agents .
Synthetic Organic Chemistry
In synthetic organic chemistry, 2-(Cyclopentyloxy)aniline serves as:
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Building Block: The compound functions as an intermediate in the synthesis of more complex molecules, particularly those with potential biological activities.
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Structure-Activity Relationship Studies: The modification of 2-(Cyclopentyloxy)aniline allows for the exploration of structure-activity relationships in various biological systems.
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Functional Group Transformations: The amino group provides a versatile handle for introducing various functional groups, enabling the creation of diverse chemical libraries .
Compound | Cancer Cell Line | IC₅₀ Range (μM) |
---|---|---|
4a, 4b, 6b, 7b, 13, 14 | HePG2 (liver) | 5.13-17.95 |
4a, 4b, 6b, 7b, 13, 14 | HCT-116 (colon) | 5.13-17.95 |
4a, 4b, 6b, 7b, 13, 14 | MCF-7 (breast) | 5.13-17.95 |
4a, 4b, 6b, 7b, 13, 14 | PC3 (prostate) | 5.13-17.95 |
4a, 4b, 6b, 7b, 13, 14 | HeLa (cervical) | 5.13-17.95 |
These findings suggest promising potential for developing anticancer agents based on this structural scaffold .
Enzyme Inhibitory Activities
Several compounds derived from 2-cyclopentyloxyanisole have shown inhibitory activities against enzymes implicated in inflammation and other pathological processes:
Compound | Enzyme | IC₅₀ Value (μM) | Reference Drug IC₅₀ (μM) |
---|---|---|---|
4b, 13 | COX-2 | 1.08, 1.88 | Celecoxib (0.68) |
4a, 7b, 13 | PDE4B | 5.62, 5.65, 3.98 | Roflumilast (1.55) |
4a, 13 | TNF-α | 2.01, 6.72 | Celecoxib (6.44) |
These enzyme inhibitory properties suggest potential applications in developing anti-inflammatory agents and other therapeutic compounds .
Structure-Activity Relationships
Research on compounds related to 2-(Cyclopentyloxy)aniline has revealed important structure-activity relationships:
Analytical Methods and Characterization
Several analytical techniques are employed for the identification, characterization, and quality assessment of 2-(Cyclopentyloxy)aniline.
Spectroscopic Analysis
Spectroscopic methods provide valuable information about the structure and purity of 2-(Cyclopentyloxy)aniline:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure of 2-(Cyclopentyloxy)aniline and its derivatives. Characteristic signals for the aromatic protons, amino group, and cyclopentyl moiety can be observed.
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Infrared (IR) Spectroscopy: IR spectroscopy reveals characteristic absorption bands for the N-H stretching of the amino group, C-O stretching of the ether linkage, and aromatic C-H stretching.
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Mass Spectrometry: Mass spectrometric analysis provides information about the molecular weight and fragmentation pattern of 2-(Cyclopentyloxy)aniline, aiding in its identification and structural confirmation .
Chromatographic Methods
Chromatographic techniques are employed for the purification and analysis of 2-(Cyclopentyloxy)aniline:
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High-Performance Liquid Chromatography (HPLC): HPLC is used for the separation and quantification of 2-(Cyclopentyloxy)aniline and its derivatives, providing information about purity and content.
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Thin-Layer Chromatography (TLC): TLC serves as a rapid analytical technique for monitoring reactions involving 2-(Cyclopentyloxy)aniline, with visualization often achieved through UV irradiation .
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